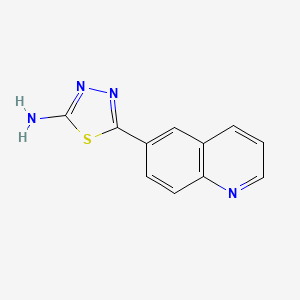

2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N4S |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

5-quinolin-6-yl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H2,12,15) |

InChI Key |

WLJRDDNLTCCTPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=NN=C(S3)N)N=C1 |

Origin of Product |

United States |

Grafting Onto Pre Formed Polymers:

One common method is to graft the thiadiazole derivative onto an existing polymer. This involves a nucleophilic substitution reaction where the amino group of 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole attacks an electrophilic site on the polymer. For example, polymers containing halide groups, such as poly(vinyl chloride) (PVC), can be chemically modified. In this reaction, the amino group displaces a chlorine atom on the PVC backbone, forming a covalent bond and attaching the quinolyl-thiadiazole moiety as a side chain.

Synthesis of Novel Monomers for Polymerization:

An alternative strategy involves first converting 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole into a polymerizable monomer. The primary amino group can be reacted with molecules containing a vinyl group, such as acryloyl chloride or methacryloyl chloride. This reaction forms an amide linkage and introduces a reactive double bond into the molecule. The resulting monomer, N-(5-(6-quinolyl)-1,3,4-thiadiazol-2-yl)acrylamide, can then undergo polymerization or copolymerization with other standard monomers (e.g., styrene, methyl methacrylate) to produce novel polymers with the quinolyl-thiadiazole unit integrated directly into their structure.

Table 2: Synthetic Pathways for Polymer Modification

| Polymer/Monomer | Reagent | Reaction Type | Resulting Structure (Schematic) |

| Poly(vinyl chloride) | This compound | Nucleophilic Substitution | PVC backbone with pendant -(NH)-(5-(6-quinolyl)-1,3,4-thiadiazole) groups |

| Acryloyl chloride | This compound | Acylation | N-(5-(6-quinolyl)-1,3,4-thiadiazol-2-yl)acrylamide (a novel monomer) |

| N-(5-(6-quinolyl)-1,3,4-thiadiazol-2-yl)acrylamide | Radical Initiator (e.g., AIBN) | Free-Radical Polymerization | Polymer with quinolyl-thiadiazole units in the main chain |

Advanced Spectroscopic and Structural Elucidation Approaches for 2 Amino 5 6 Quinolyl 1,3,4 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

For 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring system and the amino group. The protons on the quinoline ring would appear in the aromatic region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons of the quinoline and thiadiazole rings are expected to resonate in the downfield region (typically >110 ppm) due to their aromaticity and the presence of heteroatoms.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to display characteristic absorption bands. Key expected vibrations would include N-H stretching from the primary amine (typically in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations from the aromatic quinoline and thiadiazole rings (around 1500-1650 cm⁻¹), and C-S stretching vibrations associated with the thiadiazole ring (typically at lower wavenumbers).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. The high-resolution mass spectrum (HRMS) for this compound would be used to confirm its elemental formula (C₁₁H₈N₄S) by providing a highly accurate molecular weight. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments from the parent molecule, which could help in confirming the connectivity of the quinolyl and aminothiadiazole moieties.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₁H₈N₄S). A close correlation between the found and calculated values would serve as strong evidence for the purity and correct elemental composition of the synthesized compound.

Theoretical Composition for C₁₁H₈N₄S:

Carbon (C): 57.88%

Hydrogen (H): 3.53%

Nitrogen (N): 24.54%

Sulfur (S): 14.05%

Computational and Theoretical Chemistry Investigations of 2 Amino 5 6 Quinolyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine a molecule's properties and is a foundational tool for the analyses described below. For a molecule like 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a reliable balance of computational cost and accuracy for predicting its structural and electronic characteristics. nih.govnih.gov

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. Geometry optimization calculations systematically alter the molecule's geometry to find the arrangement with the lowest possible energy. This process yields precise data on bond lengths, bond angles, and dihedral (torsional) angles. researchgate.net

For this compound, this analysis would reveal the planarity between the quinoline (B57606) and thiadiazole rings. A potential energy scan, which involves rotating the single bond connecting the two ring systems and calculating the energy at each step, would identify the most stable conformation (i.e., the rotational angle with the minimum energy) and any energy barriers to rotation. sapub.org This information is vital as the molecule's conformation dictates how it can interact with biological receptors.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: As specific published data for this molecule is unavailable, this table is an illustrative example of what would be generated from DFT geometry optimization.)

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Thiadiazole) | ~1.7 Å |

| C-N Bond Length (Thiadiazole) | ~1.3 Å |

| N-N Bond Length (Thiadiazole) | ~1.4 Å |

| C-C Bond (Linker) | ~1.48 Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. sapub.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These descriptors provide quantitative measures of the molecule's reactivity and help in understanding its potential interactions.

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO is located over electron-rich areas, while the LUMO is found over electron-deficient regions. This visualization helps predict which parts of the molecule are involved in electron donation and acceptance during chemical reactions or biological interactions.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative) (Note: This table illustrates the type of data derived from HOMO-LUMO energy calculations. Specific values require dedicated DFT analysis.)

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | Value |

| LUMO Energy (ELUMO) | - | Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Value |

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These sites are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These sites are susceptible to nucleophilic attack.

Green regions represent neutral or non-polar areas.

For this compound, an MEP map would identify the nucleophilic and electrophilic centers. The nitrogen atoms of the quinoline and thiadiazole rings, as well as the sulfur atom, would likely be represented by negative potential (red/yellow), while the hydrogen atoms of the amino group would show a positive potential (blue). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity hotspots. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand, this compound, into the active site of a specific biological target. The simulation then explores various possible conformations and orientations of the ligand within the site, calculating a "docking score" for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating a more favorable and stable interaction. uowasit.edu.iqresearchgate.net

The results would predict the most stable binding pose of the compound within the receptor's active site. Studies on similar quinoline-thiadiazole derivatives have explored their potential as inhibitors of various enzymes, such as dihydrofolate reductase or specific kinases, by predicting their binding affinities. nih.govbiointerfaceresearch.com Such an analysis for the title compound would identify its most likely biological targets and rank its potential efficacy.

Beyond predicting binding affinity, molecular docking provides detailed insight into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity. For this compound, the key interactions would likely include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the quinoline and thiadiazole rings can act as hydrogen bond acceptors. Docking would identify specific amino acid residues in the target's active site (e.g., serine, threonine, aspartate) that form these critical bonds. uowasit.edu.iq

Hydrophobic Interactions: The aromatic quinoline ring is a large, hydrophobic moiety that can form favorable van der Waals and pi-pi stacking interactions with non-polar amino acid residues like phenylalanine, tyrosine, and leucine.

Pi-Alkyl Interactions: Interactions between the aromatic rings of the compound and the alkyl side chains of amino acids like valine or isoleucine can also contribute to binding stability.

By mapping these interactions, researchers can understand the structural basis for the compound's activity and propose chemical modifications to enhance its potency and selectivity. nih.gov

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dihydrofolate reductase |

| Serine |

| Threonine |

| Aspartate |

| Phenylalanine |

| Tyrosine |

| Leucine |

| Valine |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecular systems over time. For this compound and its potential complexes with biological targets, MD simulations provide critical insights into their conformational stability, binding dynamics, and the energetic landscapes of their interactions. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of the flexibility and structural changes that are often not captured by static modeling techniques like molecular docking.

In studies of analogous heterocyclic compounds, MD simulations have been instrumental in validating the stability of ligand-receptor complexes predicted by docking studies. For instance, simulations of quinoline-based thiadiazole compounds targeting specific enzymes have been performed to assess the durability of the interactions over time, typically on nanosecond timescales. rsc.org Key parameters are analyzed to determine the stability of the complex, including the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the number of hydrogen bonds maintained throughout the simulation. nih.gov

A typical MD simulation protocol involves several stages: system preparation, equilibration, and production run. The initial complex, often obtained from molecular docking, is placed in a simulated aqueous environment with appropriate ions to mimic physiological conditions. The system is then gradually heated and equilibrated to the desired temperature and pressure. Finally, the production run is executed for a specific duration, during which the trajectory of all atoms is recorded for subsequent analysis. nih.gov

The analysis of these trajectories can reveal important dynamic features. For example, a low and stable RMSD value for the ligand throughout the simulation suggests that it remains securely bound within the active site of the target protein. Conversely, a high degree of fluctuation might indicate an unstable binding mode. RMSF analysis helps to identify which parts of the protein are flexible and which are constrained upon ligand binding, providing clues about the mechanism of action. nih.gov Furthermore, the persistence of key hydrogen bonds and hydrophobic interactions over the simulation time reinforces the importance of specific residues in the binding event. rsc.org

Below is an interactive data table summarizing typical parameters analyzed in MD simulations of ligand-protein complexes, based on studies of similar bioactive heterocyclic compounds.

| Parameter | Description | Typical Indication of Stability |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable values for both protein and ligand suggest the complex is stable. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower fluctuations in the binding site residues indicate stabilization upon ligand binding. |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | A consistent number of key hydrogen bonds indicates stable and specific interactions. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained and not disrupted by the ligand. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Changes in SASA can indicate conformational changes and the extent of ligand burial in the active site. |

These computational investigations into the dynamic behavior of this compound complexes are crucial for rational drug design, helping to refine and prioritize lead compounds with optimal binding stability and conformational properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies can provide predictive models that guide the synthesis of new analogues with potentially enhanced potency. These models are built by correlating variations in the physicochemical properties (described by molecular descriptors) of the compounds with their observed biological activities.

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are then generated and optimized. A wide range of molecular descriptors are calculated for each compound, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then employed to build a mathematical equation that best correlates the descriptors with the biological activity. researchgate.net A robust QSAR model should not only have good statistical quality for the training set of compounds but also possess high predictive power for an external test set of compounds that were not used in the model development. nih.gov

For heterocyclic compounds like quinoline and thiadiazole derivatives, QSAR studies have successfully identified key structural features that influence their biological activities, such as anticancer or antibacterial effects. nih.govijprajournal.com For example, a QSAR model for a series of quinoline derivatives might reveal that increased lipophilicity (quantified by the descriptor logP) and the presence of specific electronic features are positively correlated with antibacterial activity. scirp.org

The insights gained from QSAR models are invaluable for lead optimization. The model can be used to predict the activity of virtual or yet-to-be-synthesized compounds, allowing chemists to prioritize the synthesis of candidates with the highest predicted potency. This predictive capability significantly reduces the time and resources required for drug discovery by focusing experimental efforts on the most promising molecules. researchgate.net

An interactive data table below illustrates the types of molecular descriptors commonly used in QSAR studies of heterocyclic compounds and their potential influence on biological activity.

| Descriptor Type | Example Descriptor | Property Represented | Potential Influence on Activity |

| Constitutional | Molecular Weight (MW) | Size and bulk of the molecule. | Can influence binding affinity and membrane permeability. |

| Topological | Wiener Index | Branching and compactness of the molecular graph. | May relate to the shape and fit within a binding pocket. |

| Geometrical | Surface Area (SASA) | The solvent-accessible surface area. | Affects solubility and interactions with the biological target. |

| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Crucial for electrostatic interactions with the receptor. |

| Lipophilicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key factor in membrane transport and hydrophobic interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies. | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By applying QSAR modeling to this compound and its analogues, researchers can systematically explore the structure-activity landscape and gain predictive insights to guide the design of novel and more effective therapeutic agents.

Structure Activity Relationship Sar Studies of 2 Amino 5 6 Quinolyl 1,3,4 Thiadiazole Derivatives

Impact of Substituent Variation at the 2-Amino Position on Biological Activity

The 2-amino group on the 1,3,4-thiadiazole (B1197879) ring is a key site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly modulate the molecule's interaction with biological targets. While SAR studies on the precise 2-amino-5-(6-quinolyl)-1,3,4-thiadiazole scaffold are specific, extensive research on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives provides valuable insights into the potential impact of these substitutions.

Research has shown that the nature of the substituent at the 2-amino position can influence both the spectrum and potency of antimicrobial activity. For instance, in a series of 2-(substituted amino)-5-aryl-1,3,4-thiadiazoles, the introduction of aryl or bulky aliphatic groups at the amino position has been explored. Studies on compounds with different scaffolds have demonstrated that specific substitutions can enhance activity against certain pathogens. For example, derivatives bearing a p-chlorophenyl or p-nitrophenyl group have shown notable activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. mdpi.com This suggests that electron-withdrawing groups on an aryl substituent at the 2-amino position could be beneficial for antibacterial potency.

The conversion of the primary amino group into Schiff bases or amides is another common strategy. This not only alters the electronic properties but also the steric bulk and hydrogen bonding capacity of the molecule. The formation of Schiff bases by condensing the 2-amino group with various aldehydes introduces a diverse range of functionalities that can fine-tune biological activity.

The following table summarizes SAR findings from related 2-amino-1,3,4-thiadiazole scaffolds, which can be extrapolated to guide the design of this compound derivatives.

| Core Scaffold | Substituent at 2-Amino Position | Observed Biological Activity/SAR Finding |

|---|---|---|

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | p-Chlorophenyl | Showed marginal activity against S. aureus, indicating that aryl substitution is tolerated and can influence potency. mdpi.com |

| 2-Amino-5-(1-adamantyl)-1,3,4-thiadiazole | p-Chlorophenyl or p-Nitrophenyl | Exhibited the best antibacterial activity against Gram-positive microorganisms. mdpi.com |

| Generic 2-Amino-1,3,4-thiadiazole | Conversion to Schiff bases | A common modification strategy to explore a wide range of chemical space and modulate activity. |

These findings collectively suggest that the 2-amino position is a critical handle for modifying the biological activity profile. The introduction of substituted aryl rings, particularly those with halogen or nitro groups, appears to be a promising strategy for enhancing the antibacterial effects of this class of compounds.

Influence of Modifications on the 6-Quinolyl Moiety on Target Interactions

Studies on hybrid molecules incorporating quinoline (B57606) have shown that substituents on this ring system are crucial for activity. For instance, in a series of quinoline-thiadiazole-thiourea hybrids, compounds featuring electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2), on the quinoline ring demonstrated significant antibacterial activity. niscpr.res.in This indicates that modulating the electron density of the quinoline system can enhance its potency.

The position of substitution on the quinoline ring is also critical. While the parent compound specifies a linkage at the 6-position, SAR studies on related quinoline-thiazole hybrids have explored variations at different positions, including the 6-position. The introduction of a methyl group at this position has been investigated, highlighting its role in altering the lipophilicity and steric profile of the molecule, which in turn affects interactions with target enzymes or receptors. nih.gov

The following table outlines key findings on how quinoline modifications in related hybrid structures impact biological activity.

| Core Scaffold Type | Substituent/Modification on Quinoline Ring | Observed Biological Activity/SAR Finding |

|---|---|---|

| Quinoline-Thiadiazole-Thiourea Hybrid | Electron-withdrawing groups (e.g., -Cl, -NO2) | Enhanced antibacterial efficacy was observed, suggesting that reducing electron density on the quinoline ring is favorable for this activity. niscpr.res.in |

| Quinoline-Thiazole Hybrid | Methyl group at the 6-position | Investigated as a way to modify lipophilicity and steric bulk, influencing the overall biological profile. nih.gov |

| General Quinolines | Various substituents | The antimicrobial activity of quinoline derivatives has been a focus since the discovery of nalidixic acid, with modifications aimed at inhibiting targets like DNA gyrase. acs.org |

These examples underscore the importance of the quinoline moiety as more than just a structural anchor. Its electronic and steric properties are integral to the molecule's pharmacological profile, and strategic substitution can be used to optimize target interactions and enhance biological efficacy.

Role of the 1,3,4-Thiadiazole Ring System as a Pharmacophore

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its prevalence in pharmacologically active compounds stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other functional groups. nih.gov

Bioisosterism: The thiadiazole ring can act as a bioisostere of pyrimidine (B1678525) or thiazole (B1198619) rings found in many bioactive molecules. nih.gov This allows it to mimic the interactions of these other rings with biological targets, potentially interfering with processes like DNA replication. nih.gov

Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, facilitating strong and specific interactions with amino acid residues in target proteins, such as enzymes or receptors.

Structural Rigidity and Planarity: The aromatic and planar nature of the thiadiazole ring provides a rigid scaffold, which helps to orient the quinoline and 2-amino substituents in a defined spatial arrangement. This conformational constraint can be crucial for optimal binding to a target's active site.

The 1,3,4-thiadiazole nucleus is a component of numerous compounds with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, confirming its versatility and importance as a core pharmacophoric element. researchgate.netnih.gov

Stereochemical Considerations in SAR Development

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as enzymes and receptors are chiral environments. The introduction of stereocenters into a molecule can lead to enantiomers or diastereomers that may exhibit significantly different potency, efficacy, or toxicity.

In the context of this compound, the core scaffold itself is achiral and planar. Stereochemical considerations would primarily arise from the introduction of chiral substituents, either on the 2-amino group or on the quinoline ring. For example, if a substituent containing a stereocenter, such as an α-amino acid or a chiral alkyl chain, were attached to the 2-amino position, it would result in a pair of enantiomers.

However, a review of the available scientific literature does not indicate that stereochemical aspects are a major focus of SAR studies for this specific class of compounds. Research has predominantly centered on the effects of achiral substitutions and modifications of the aromatic systems. While studies on other, more complex 1,3,4-thiadiazole derivatives have explored chirality, information directly pertaining to the stereochemical SAR of this compound analogues is not extensively reported. mdpi.com The development of future derivatives could potentially explore the introduction of chiral centers to investigate if stereospecific interactions enhance target binding and biological activity.

Mechanistic Studies of Biological Activities of 2 Amino 5 6 Quinolyl 1,3,4 Thiadiazole in Vitro Focus

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of compounds integrating both quinoline (B57606) and 1,3,4-thiadiazole (B1197879) structures has been a subject of significant research interest. These hybrid molecules have been evaluated against a variety of pathogenic microorganisms, often demonstrating noteworthy efficacy.

Derivatives of quinoline-substituted 1,3,4-thiadiazole have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For example, a series of 3-(1,3,4-thiadiazole-2-yl)quinoline derivatives were synthesized and tested for their in vitro antibacterial activity against strains like Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhimurium, and Escherichia coli. researchgate.netnih.gov The activity of these compounds was found to be highly dependent on the specific substitutions on both the quinoline and thiadiazole rings. researchgate.net

In one study, thiadiazoline derivatives substituted with N-(2-methylphenyl)acetamide and a 2,8-dichloroquinoline (B1298113) moiety at respective positions showed significant activity against S. aureus. researchgate.net Another derivative from the same series, featuring N-(4-methylphenyl)acetamide and a 2-chloroquinoline (B121035) group, was notably active against S. pyogenes. researchgate.net The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency.

| Compound Class | Bacterial Strain | Activity | Reference |

| 3-(1,3,4-Thiadiazoline-2-yl)quinolines | Staphylococcus aureus | Good | researchgate.net |

| 3-(1,3,4-Thiadiazoline-2-yl)quinolines | Streptococcus pyogenes | Good | researchgate.net |

| 3-(1,3,4-Thiadiazole-2-yl)quinolines | Salmonella typhimurium | Moderate | researchgate.net |

| Fluoroquinolone-Thiadiazole Hybrids | Gram-positive bacteria | Good | niscpr.res.in |

| Fluoroquinolone-Thiadiazole Hybrids | Gram-negative bacteria | Good | niscpr.res.in |

The antifungal properties of quinoline-thiadiazole hybrids have also been extensively investigated. niscpr.res.innih.govacs.org These compounds have demonstrated efficacy against various fungal pathogens, including different species of Candida, which are common causes of opportunistic infections in humans.

For instance, a series of novel quinoline-thiazole derivatives were synthesized and evaluated for their antifungal effects against several fungal strains. nih.gov Some of these compounds exhibited potent anticandidal activity, with Minimum Inhibitory Concentration (MIC₉₀) values below 0.06 µg/mL against Candida glabrata, which was superior to the standard drug ketoconazole. nih.govacs.org The structure-activity relationship studies revealed that substitutions at the meta position of a phenyl ring attached to the thiazole (B1198619) core could preserve or in some cases enhance the anticandidal activity. nih.gov

| Compound Class | Fungal Strain | MIC₉₀ (µg/mL) | Reference |

| Quinoline-Thiazole Derivatives | Candida glabrata (ATCC 90030) | <0.06 | nih.govacs.org |

| Quinoline-Thiazole Derivatives | Candida albicans (ATCC 24433) | Variable | nih.gov |

| 1,3,4-Thiadiazole containing Quinolines | Various Fungi | Good | niscpr.res.in |

Both quinoline and 1,3,4-thiadiazole scaffolds are known to be present in molecules with antitubercular properties. niscpr.res.innih.gov Consequently, their hybrid structures are considered promising candidates for the development of new anti-mycobacterial agents. Research in this area has led to the synthesis of various quinoline-thiadiazole derivatives that have been tested against Mycobacterium tuberculosis. For instance, certain 7-[4-{5-(2-oxo-2-p-substituted-phenylethylthio)- 1,3,4-thiadiazol-2yl}-3′-methylpiperazinyl] quinoline derivatives have been reported for their antimycobacterial activity. niscpr.res.in The development of such compounds is particularly crucial due to the emergence of multidrug-resistant strains of M. tuberculosis.

Exploration of Antiviral Activity

The antiviral potential of quinoline and 1,3,4-thiadiazole derivatives has been documented, suggesting that their hybrid molecules could also exhibit valuable antiviral effects. niscpr.res.inresearchgate.net

While specific data on the antiviral activity of 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole is not available, the parent quinoline and thiadiazole structures are known to be effective against a range of viruses. niscpr.res.in For example, quinoline derivatives have been investigated for their activity against viruses such as HIV. researchgate.net Similarly, various 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their ability to inhibit the replication of different viral strains. The combination of these two pharmacophores in a single molecule could lead to compounds with significant antiviral potential, a hypothesis that warrants further investigation.

The precise antiviral mechanisms for quinoline-thiadiazole hybrids are not well-defined and would be specific to the virus being targeted. However, based on the known mechanisms of the parent scaffolds, several possibilities can be proposed. For instance, some quinoline derivatives are known to interfere with viral entry or replication processes. Thiadiazole-containing compounds might act by inhibiting key viral enzymes. For any new hybrid molecule, detailed mechanistic studies would be required to identify its specific molecular targets within the viral life cycle.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific chemical compound “this compound” that adheres to the mechanistic studies outlined in your request.

Extensive searches for in vitro studies focusing on this particular molecule did not yield specific results regarding its cytotoxicity assays on various cell lines, its pathways of apoptosis induction, or its specific inhibitory mechanisms on enzymes such as EGFR, HER-2, Inosine 5'-Phosphate Dehydrogenase, or Glucosamine-6-Phosphate Synthase.

While the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives and other quinoline-containing compounds have been investigated for their anticancer properties, the research required to populate the detailed subsections of your outline for "this compound" specifically does not appear to be publicly available at this time. To maintain scientific accuracy and strictly adhere to the provided instructions, which forbid the inclusion of information outside the explicit scope, the article cannot be generated.

An article on the specific mechanistic studies of "this compound" as requested cannot be generated at this time. A thorough review of available scientific literature did not yield specific in vitro data corresponding to the outlined sections for this particular compound.

The search for detailed research findings on the carbonic anhydrase inhibition, kinetic analysis of enzyme inhibition, and the in vitro central nervous system activities—including receptor binding and neurotransmitter modulation studies—for this compound did not provide the necessary specific results to fulfill the request accurately.

While the broader class of quinoline-substituted 1,3,4-thiadiazoles has been investigated for various biological activities, including carbonic anhydrase inhibition and CNS effects, the data required to populate the specific subsections of the requested outline for "this compound" is not available in the public domain through the conducted searches. Generating content without this specific information would not meet the required standards of scientific accuracy and strict adherence to the provided outline.

Advanced Applications in Chemical Research Involving 2 Amino 5 6 Quinolyl 1,3,4 Thiadiazole

Coordination Chemistry and Metal Complex Formation

The structure of 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole, featuring a combination of soft (sulfur) and hard (nitrogen) donor atoms within its quinolyl and thiadiazole rings, makes it a prime candidate for investigation as a chelating ligand in coordination chemistry. Research in this area would focus on its ability to form stable complexes with various transition metals.

Synthesis and Characterization of Metal Chelates with Transition Metals

The synthesis of metal chelates with this compound would typically involve reacting the ligand with various transition metal salts (e.g., chlorides, sulfates, or acetates of Co(II), Ni(II), Cu(II), and Zn(II)) in a suitable solvent like ethanol (B145695) or DMF.

Characterization of the resulting solid complexes is crucial to determine their stoichiometry and structure. Standard analytical and spectroscopic techniques employed for such characterization would include:

Elemental Analysis (CHN): To determine the empirical formula of the complex and establish the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify which donor atoms from the ligand are involved in coordination. A shift in the vibrational frequencies of C=N, C-S, and N-H groups in the complex compared to the free ligand would indicate their participation in bonding with the metal ion.

UV-Visible Spectroscopy and Magnetic Susceptibility: These methods help in elucidating the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar) by analyzing the electronic transitions (d-d transitions) and the magnetic moment of the complex.

Based on studies of similar thiadiazole derivatives, a hypothetical reaction could yield complexes with a general formula like [M(L)₂Cl₂], where 'M' is a divalent transition metal and 'L' is the this compound ligand.

Investigation of Ligand Binding Modes and Geometries

The multifunctional nature of this compound allows for several potential binding modes. The most probable coordination sites are the nitrogen atoms of the quinoline (B57606) ring, the amino group, and the thiadiazole ring, as well as the sulfur atom of the thiadiazole ring. Depending on the metal ion and reaction conditions, the ligand could act as a bidentate or even a tridentate chelating agent. For instance, it might coordinate through the quinoline nitrogen and a nitrogen atom from the thiadiazole ring, forming a stable five- or six-membered chelate ring. Spectroscopic data, particularly IR and NMR, would be instrumental in confirming the exact binding mode. The resulting complexes would likely adopt common coordination geometries such as octahedral or square planar, a fact that would be confirmed by electronic spectra and magnetic moment data.

Theoretical Studies on Metal-Ligand Interactions

To complement experimental findings, theoretical calculations, particularly Density Functional Theory (DFT), would be employed. DFT studies are powerful tools for optimizing the geometry of the metal complexes and understanding the nature of the metal-ligand bond. These calculations can predict bond lengths, bond angles, and coordination geometries, which can then be compared with experimental data (e.g., from X-ray crystallography, if single crystals can be obtained). Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic structure and reactivity of the complexes.

Research into Corrosion Inhibition Mechanisms on Metal Surfaces

Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic systems, are well-established as effective corrosion inhibitors for metals in acidic environments. The quinolyl and thiadiazole moieties in the title compound make it an excellent candidate for such applications.

Theoretical Assessment of Adsorption Mechanisms

The primary mechanism of corrosion inhibition by such organic molecules is their adsorption onto the metal surface, forming a protective barrier. Theoretical assessments using quantum chemical calculations (DFT) and molecular dynamics (MD) simulations are standard practice for elucidating this mechanism.

For this compound, DFT calculations would be used to:

Calculate Quantum Chemical Descriptors: Parameters like the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment are calculated. A high EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO indicates an ability to accept electrons from the metal, facilitating strong adsorption.

Analyze Fukui Functions: These calculations help identify the specific atoms within the molecule (the reactive sites) that are most likely to participate in the adsorption process through electron donation or acceptance.

Simulate Adsorption: MD simulations can model the interaction between the inhibitor molecule and the metal surface (e.g., Fe(110) for steel), predicting the most stable adsorption orientation (e.g., parallel or perpendicular) and calculating the adsorption energy. A high negative adsorption energy indicates a strong and spontaneous adsorption process.

Role of Heteroatoms and Conjugated Systems in Inhibition

The effectiveness of this compound as a corrosion inhibitor would be attributed to the combined effects of its structural features:

Heteroatoms (N, S): The multiple nitrogen and sulfur atoms act as active centers for adsorption. Their lone pairs of electrons can be shared with the vacant d-orbitals of the metal atoms, forming coordinate bonds (chemisorption).

Conjugated Systems: The planar, aromatic quinoline and thiadiazole rings possess extensive π-electron systems. These π-electrons can interact with the metal surface, further strengthening the adsorption of the molecule. The large surface area of the molecule would also contribute to blocking the active corrosion sites on the metal surface (physisorption).

Application as Advanced Materials Precursors (e.g., Disperse Dyes, Polymer Additives - from a chemical synthesis perspective)

The unique structural characteristics of this compound, which combine the quinoline and 1,3,4-thiadiazole (B1197879) heterocycles, make it a valuable precursor in the synthesis of advanced materials. The presence of a reactive primary amino group is particularly significant, as it provides a key site for chemical modification and incorporation into larger molecular frameworks, such as those required for disperse dyes and polymer additives.

Synthesis of Disperse Dyes

The primary route for converting this compound into disperse dyes is through the formation of azo compounds. Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis is a well-established two-step diazotization-coupling sequence.

Future Research Directions and Emerging Paradigms for 2 Amino 5 6 Quinolyl 1,3,4 Thiadiazole

Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

Future synthetic research on 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole will likely prioritize the development of pathways that are not only high-yielding but also align with the principles of green chemistry. nanobioletters.com Current methods for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles often involve the oxidative cyclization of thiosemicarbazones derived from corresponding aldehydes. asianpubs.orgresearchgate.net Innovations may focus on one-pot synthesis protocols that reduce reaction time, minimize the use of hazardous solvents, and simplify purification processes. google.com

The exploration of photocatalytic methods, microwave-assisted synthesis, and solid-phase reactions could offer significant advantages in terms of efficiency and environmental impact. google.commdpi.com For instance, developing a catalytic system that enables the direct and selective coupling of a quinoline (B57606) precursor with the thiadiazole core could represent a major advancement over traditional multi-step procedures. Enhanced selectivity would also be crucial to minimize the formation of isomeric impurities, thereby ensuring a higher purity of the final active pharmaceutical ingredient.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis |

|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. |

| Photocatalysis | Mild reaction conditions, high selectivity, use of sustainable energy sources. mdpi.com |

| Solid-Phase Synthesis | Simplified purification, potential for automation and library synthesis. google.com |

| One-Pot Reactions | Reduced waste, improved time and resource efficiency, minimized handling of intermediates. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of derivatives of this compound. researchgate.netnih.gov By training algorithms on large datasets of known thiadiazole and quinoline derivatives and their biological activities, ML models can predict the therapeutic potential of novel, computationally designed analogs. nih.gov

These computational tools can be employed for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build models that correlate specific structural features of this compound analogs with their biological activity, guiding the design of more potent compounds. nih.gov

ADMET Prediction: To computationally screen for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase, reducing the likelihood of late-stage failures. nih.govbiointerfaceresearch.com

De Novo Design: To generate entirely new molecular structures based on the this compound scaffold that are optimized for binding to a specific biological target.

Synthesis Prediction: AI can assist in planning the most efficient synthetic routes, predicting reaction outcomes and potential side products. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold is known for a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties. dovepress.comnih.govmdpi.com The presence of the quinoline moiety, a key feature of many antimalarial and antibacterial drugs, further broadens the potential therapeutic landscape for this compound. acs.org

Future investigations should systematically screen this compound against a diverse range of biological targets and disease models. Promising areas for exploration include:

Oncology: Evaluating its efficacy against various cancer cell lines, particularly those where targets like cyclin-dependent kinases (CDKs) or other kinases are overexpressed. vensel.org

Infectious Diseases: Testing its activity against a wide panel of bacteria, fungi, parasites (such as Plasmodium falciparum), and viruses, including drug-resistant strains.

Neurodegenerative Diseases: Given that some heterocyclic compounds have shown neuroprotective effects, exploring the potential of this compound in models of Alzheimer's or Parkinson's disease could be a novel direction. researchgate.net

Inflammatory Disorders: Assessing its anti-inflammatory properties in relevant cellular and animal models.

Computational Drug Repurposing and Scaffold Hopping Strategies

Computational approaches can accelerate the identification of new uses for this compound and guide the development of novel related compounds.

Drug Repurposing: In silico screening methods can be used to "dock" the structure of this compound against the structures of hundreds or thousands of known biological targets stored in databases like the Protein Data Bank. nih.govmdpi.com This can generate hypotheses about new therapeutic applications for the compound, which can then be validated experimentally. drugrepurposing.infoelifesciences.orgbroadinstitute.orgnih.govnih.gov

Scaffold Hopping: This strategy involves computationally or synthetically replacing the core heterocyclic system (the scaffold) with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. researchgate.net Starting from the this compound structure, scaffold hopping could be used to:

Replace the quinoline ring with other bicyclic heteroaromatics (e.g., quinazoline, indole) to explore new intellectual property space and potentially improve properties like solubility or metabolic stability. acs.orgnih.govnih.gov

Substitute the 1,3,4-thiadiazole (B1197879) ring with other five-membered heterocycles (e.g., oxadiazole, triazole, thiazole) to fine-tune the electronic and steric properties of the molecule and alter its target binding profile. broadinstitute.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole |

Q & A

Q. What are the optimal synthesis routes for 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole to achieve high yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives and carbon disulfide under acidic conditions. For example, thiosemicarbazide reacts with substituted aromatic acids (e.g., nitrobenzoic acid) in the presence of POCl₃ to form the thiadiazole core. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of thiosemicarbazide to acid) and reaction time (6–8 hours at 80–90°C) can yield >94% purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. Which spectroscopic techniques are essential for characterizing thiadiazole derivatives, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify protons on the amino group (δ 5.2–6.0 ppm) and aromatic substituents (δ 7.0–8.5 ppm).

- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- UV-Vis : Monitor π→π* transitions in the thiadiazole ring (λmax 260–280 nm) .

Q. How can researchers design initial biological activity screens for thiadiazole compounds targeting antimicrobial properties?

- Methodological Answer : Use standardized assays:

- Broth Microdilution (CLSI guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<2% v/v) to avoid solvent toxicity .

- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24 hours .

- Positive Controls : Compare with known antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .

Q. What are the standard protocols for evaluating the stability of thiadiazole derivatives under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate compounds in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–48 hours. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C indicates robustness) .

- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours) and quantify parent compound using LC-MS .

Q. How should researchers approach the functionalization of the amino group in thiadiazole derivatives to enhance bioactivity?

- Methodological Answer :

- Acylation : React with acetic anhydride to form acetylated derivatives, improving lipophilicity .

- Schiff Base Formation : Condense with aldehydes/ketones (e.g., 4-nitrobenzaldehyde) under reflux (ethanol, 4–6 hours) to generate imine-linked analogs .

- Sulfonylation : Treat with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane with triethylamine as a base .

Advanced Research Questions

Q. What methodologies are employed in structure-activity relationship (SAR) studies to optimize thiadiazole derivatives for anticancer activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Br, Cl), electron-withdrawing (NO₂), or bulky groups (e.g., phenethyl) at position 5. Compare IC₅₀ values in cell lines (e.g., HCT-116 colon cancer) .

- Table: SAR Trends

| Substituent | Activity (IC₅₀, μM) | Mechanism |

|---|---|---|

| 6-Quinolyl | 12.4 ± 1.2 | Topo-I inhibition |

| 4-Bromophenyl | 8.9 ± 0.8 | ROS induction |

| 3-Nitrophenyl | 25.6 ± 2.1 | Caspase-3 activation |

Q. How can computational chemistry tools predict and explain the interaction mechanisms between thiadiazole derivatives and biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Model binding to adenosine A₃ receptors (PDB: 5D5A). Prioritize compounds with hydrogen bonds to Thr94 and hydrophobic contacts with Phe168 .

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO-LUMO gap <4 eV correlates with reactivity) .

- MD Simulations : Run 100-ns trajectories to assess protein-ligand stability (RMSD <2 Å indicates stable binding) .

Q. What experimental strategies resolve contradictions in biological activity data across studies of thiadiazole analogs?

- Methodological Answer :

- Orthogonal Assays : Confirm antimicrobial activity via both disc diffusion and resazurin-based viability assays .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., logP vs. MIC) to identify outliers. Adjust for variables like bacterial inoculum size or solvent effects .

- Proteomic Profiling : Use LC-MS/MS to verify target engagement (e.g., kinase inhibition) in conflicting studies .

Q. What advanced techniques are critical for elucidating the metabolic pathways and degradation products of thiadiazole-based compounds?

- Methodological Answer :

- LC-HRMS/MS : Identify phase I metabolites (e.g., hydroxylation at C-5) and phase II conjugates (glucuronides) in liver microsomes .

- Stable Isotope Tracing : Incubate with ¹³C-labeled compounds to track metabolic fate .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions .

Q. How do researchers validate proposed mechanisms of action for thiadiazole derivatives through orthogonal experimental approaches?

- Methodological Answer :

- CRISPR Knockout : Delete putative targets (e.g., A3AR) in cell lines and reassess activity .

- Surface Plasmon Resonance (SPR) : Measure direct binding kinetics (KD <1 μM confirms high affinity) .

- Transcriptomics : Perform RNA-seq to validate pathway modulation (e.g., apoptosis genes BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.